(S)-2-(Piperazin-2-YL)propan-2-OL 2hcl

Vue d'ensemble

Description

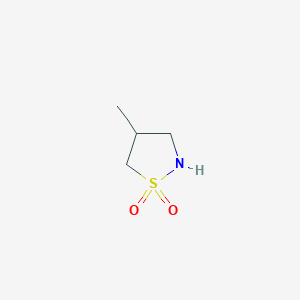

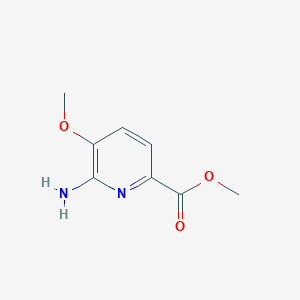

(S)-2-(Piperazin-2-YL)propan-2-OL 2hcl, also known as S-(+)-PPAP, is a chiral compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of phenylpiperazine derivatives, which are known to exhibit various biological activities.

Applications De Recherche Scientifique

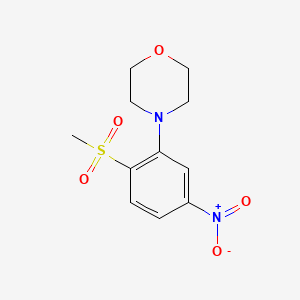

Antifungal Activity : Piperazine derivatives have shown significant potential as antifungal agents. A study by Chai et al. (2011) reported the synthesis of compounds including 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluoro-phenyl)-3-[(4-substituted phenyl)-piperazin-1-yl]-propan-2-ols, which exhibited excellent antifungal activities with a broad spectrum against various human pathogenic fungi.

Binding Mechanism Analysis : The binding mechanism of arylpiperazine derivatives, such as (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, with α1A-adrenoceptor has been studied. Xu et al. (2016) used molecular docking and X-ray crystallography for this analysis, providing insights into drug design for highly selective antagonists.

Asymmetric Synthesis of Pharmaceuticals : Piperazine derivatives have been utilized in the asymmetric synthesis of certain drugs. For example, Narsaiah and Nagaiah (2010) described an efficient method for synthesizing the anxiolytic drug Enciprazine.

Antidepressant Drug Development : Research by Martínez et al. (2001) explored new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with potential dual action at 5-HT1A serotonin receptors and serotonin transporter for antidepressant applications.

Antimalarial Agents : Mendoza et al. (2011) synthesized and evaluated piperazine and pyrrolidine derivatives for their capacity to inhibit the growth of Plasmodium falciparum. Their study highlights the importance of structural features like hydroxyl groups, propane chains, and fluor elements for antiplasmodial activity.

Inhibitors for Protein Tyrosine Phosphatase 1B : Gupta et al. (2010) investigated substituted phenoxy-3-piperazin-1-yl-propan-2-ols for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which are relevant in antidiabetic drug development.

Chiral Separation and Analysis : The work of Rudolph et al. (1990) involved the development of methods for determining the enantiomers of saterinone, a compound structurally related to piperazine derivatives, in plasma samples.

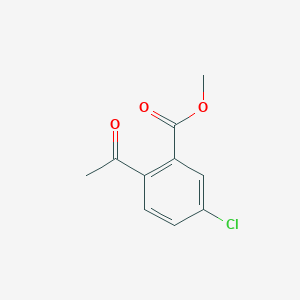

Optically Active Antifungal Azoles : Upadhayaya et al. (2004) synthesized a series of optically active azoles, including (2R,3S)-2-(2,4-difluorophenyl)-3-[(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol, and evaluated their antifungal activity.

Chemical Characterization : Grijalvo et al. (2015) reported the synthesis and characterization of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, which falls under the category of piperazine derivatives.

Depression and Anxiety Treatment Research : Silanes et al. (2004) synthesized compounds derived from benzodioxin-piperazine and benzo[b]thiophene for potential use in treating depression and anxiety.

Propriétés

IUPAC Name |

2-[(2S)-piperazin-2-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZHFQRHNUAMJB-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCCN1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNCCN1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)